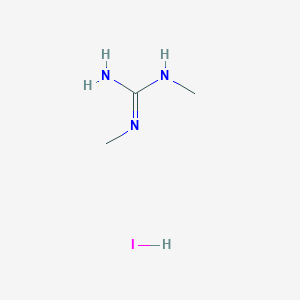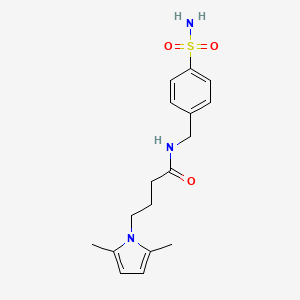
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide, also known as DMPB, is a novel sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
作用機序
The mechanism of action of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide involves the inhibition of various signaling pathways that are involved in inflammation, tumor growth, and angiogenesis. 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the expression of pro-inflammatory cytokines and chemokines. 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in tumor growth and angiogenesis.
Biochemical and Physiological Effects:
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in vitro and in vivo. 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide has also been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. In addition, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide has been found to inhibit the formation of new blood vessels in vitro and in vivo.
実験室実験の利点と制限
One of the main advantages of using 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide in lab experiments is its high purity and high yield. This ensures that the results obtained from the experiments are reliable and reproducible. Another advantage is its versatility, as it has been shown to have multiple applications in scientific research. However, one limitation of using 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide is its relatively high cost, which may limit its use in some experiments.
将来の方向性
There are several future directions for the research on 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide. One potential direction is to investigate its potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a therapeutic agent for cancer, either as a standalone treatment or in combination with other drugs. Additionally, further research could be conducted to elucidate the precise mechanisms of action of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide and to identify potential targets for its use in scientific research.
合成法
The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide involves the reaction of 2,5-dimethyl-1H-pyrrole with 4-chlorobenzylamine to form an intermediate, which is then reacted with butanoyl chloride and sodium sulfite to yield the final product. The synthesis process has been optimized to yield high purity and high yield of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide.
科学的研究の応用
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and chemokines. 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide has also been found to have anti-tumor effects by inhibiting the proliferation and migration of cancer cells. In addition, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
特性
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-N-[(4-sulfamoylphenyl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-13-5-6-14(2)20(13)11-3-4-17(21)19-12-15-7-9-16(10-8-15)24(18,22)23/h5-10H,3-4,11-12H2,1-2H3,(H,19,21)(H2,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDGLKFFDJERIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCCC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Chlorophenoxy)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B3002840.png)
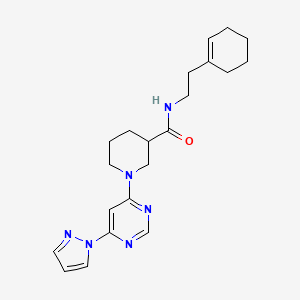
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B3002844.png)
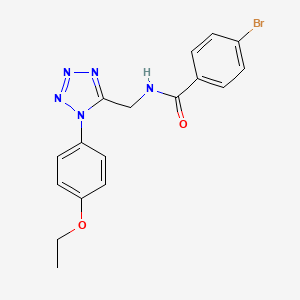
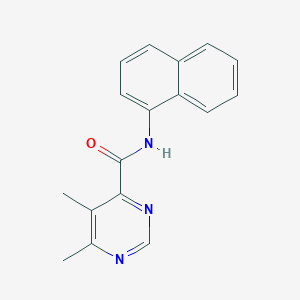
![(Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3002848.png)

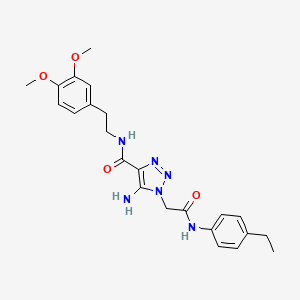
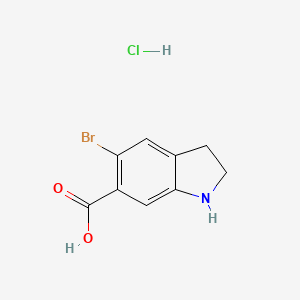
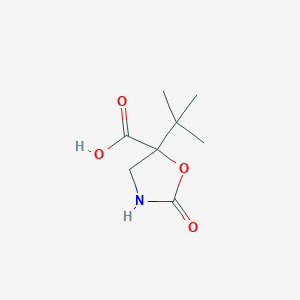
![1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3002857.png)
![2-methyl-N-[2-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B3002859.png)
